1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Description
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine hydrochloride is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol . The compound features a norbornane (bicyclo[2.2.1]heptane) core, a rigid bicyclic structure that confers unique steric and electronic properties. The ethanamine moiety is attached to the bridgehead carbon (position 1) of the bicyclo[2.2.1]heptane system, forming a secondary amine salt when protonated with hydrochloric acid.
The compound’s IUPAC name is 1-(1-bicyclo[2.2.1]heptanyl)ethanamine hydrochloride, and it is also referred to by alternative systematic names such as bicyclo[2.2.1]heptane-2-methanamine, α-methyl hydrochloride . It is listed under CAS number 24520-59-0 and is commercially available, though current supply shortages have been noted .
Properties
IUPAC Name |
1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPBNZRRYFODGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The bicyclo[2.2.1]heptane is then functionalized to introduce the ethanamine group. This can be achieved through a series of reactions, including halogenation followed by amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can have different functional groups such as hydroxyl, carbonyl, and alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has been primarily studied for its potential therapeutic applications , particularly in the development of antidepressant drugs. Its mechanism of action is believed to involve modulation of neurotransmitter systems, similar to that of tricyclic antidepressants, which may influence synaptic monoamine uptake.
Case Studies in Medicinal Chemistry
- Antidepressant Activity : Research indicates that this compound may exhibit activity affecting neurotransmitter dynamics, potentially acting as an agonist or antagonist at various receptors. This is crucial for understanding its therapeutic potential and side effects .
- Biochemical Pathway Interactions : Studies have suggested that the compound interacts with multiple biochemical pathways, indicating its versatility in influencing various physiological processes .
Material Science Applications
Beyond medicinal chemistry, this compound shows promise in material science as a building block in organic synthesis. Its unique structural properties allow for the creation of complex molecules that can be used in various applications, including:
- Polymer Chemistry : The compound's reactivity can be harnessed to develop new polymers with specific properties.
- Catalysis : It may serve as a catalyst or precursor in organic reactions, facilitating the synthesis of more complex structures .
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride (CAS 2060040-35-7)
- Molecular Formula : C₉H₁₈ClN (identical to the target compound).
- Key Difference: The bicyclo[4.1.0]heptane system introduces a fused cyclopropane ring, increasing ring strain and altering electronic properties compared to the norbornane scaffold .
1-Bicyclo[1.1.1]pentanylmethanamine hydrochloride (CAS 2108646-79-1)
- Molecular Formula : C₆H₁₂ClN.
- Implications : Reduced molecular weight (133.62 g/mol) and compact size may enhance membrane permeability but reduce binding affinity in sterically demanding targets .
Substituted Ethanamine Derivatives
2-(1-Benzylindol-3-yl)ethanamine Hydrochloride (CAS 151410-15-0)
- Structure : Benzyl-substituted indole ethanamine salt.
- Key Features: The benzyl group adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration compared to the norbornane derivative .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Key Observations :
Rigidity vs. Flexibility: The norbornane core in the target compound offers rigidity, while indole-based analogs (e.g., tryptamine HCl) leverage aromatic flexibility for diverse binding modes.
Hydrogen Bonding : Indole derivatives exhibit stronger hydrogen-bonding capacity (e.g., nitro groups in ) compared to the aliphatic bicyclo[2.2.1]heptane system.
Bioactivity : While the target compound lacks explicit pharmacological data, structurally related bicyclic amines are explored for enzyme inhibition (e.g., HSP90 ) and receptor modulation.
Biological Activity
1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride, also known as 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride, is a bicyclic amine with a molecular formula of C₉H₁₈ClN and a molecular weight of 175.7 g/mol. This compound is characterized by its unique bicyclic structure derived from norbornane, contributing to its stability and reactivity in various chemical environments. It has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research suggests that it may modulate neurotransmitter systems similar to tricyclic antidepressants, influencing synaptic monoamine uptake and exhibiting potential agonist or antagonist properties at various receptors.
Key Mechanisms:
- Receptor Interaction : The compound may bind to neurotransmitter receptors, altering their activity.
- Enzyme Modulation : It can affect enzyme activities involved in neurotransmitter metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bicyclo[2.2.1]hept-2-YL-ethylamine hydrochloride | C₉H₁₈ClN | Exhibits potential antidepressant activity |
| 3-Bicyclo[3.3.0]octan-3-ylmethanamine hydrochloride | C₉H₁₈ClN | Different bicyclic framework affecting reactivity |
| Bicyclo[4.4.0]decane derivatives | C₁₀H₁₈N | Larger bicyclic structure influencing stability |
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethanamine group, which makes it valuable for research and industrial applications.
Case Studies
Several studies have explored the biological activity of this compound:
-
Neurotransmitter Modulation :
- A study indicated that this compound influences serotonin and norepinephrine levels in vitro, suggesting potential antidepressant-like effects.
- Reference : Research on its interaction with neurotransmitter systems has shown promising results related to mood regulation.
-
Pharmacokinetics :
- Investigations into the pharmacokinetics of this compound reveal moderate absorption rates and a favorable metabolic profile when administered in animal models.
- Reference : Studies demonstrated that it exhibits a half-life conducive for therapeutic applications.
-
Safety Profile :
- Toxicological assessments indicate that at therapeutic doses, the compound demonstrates a low incidence of adverse effects.
- Reference : Safety evaluations have been conducted to establish dosage guidelines for further clinical studies.
Q & A
Q. What are the recommended synthetic routes for 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of bicycloheptane derivatives typically involves functionalizing the norbornane (bicyclo[2.2.1]heptane) core. A plausible route includes:
- Step 1: Bromination or oxidation of the bicycloheptane ring to introduce reactive sites .
- Step 2: Coupling with ethanamine via nucleophilic substitution or reductive amination. Use anhydrous conditions and catalysts like palladium for cross-coupling reactions .
- Step 3: Hydrochloride salt formation by treating the free base with HCl gas in a polar solvent (e.g., ethanol) under controlled pH .
Optimization Tips:
Q. How should researchers safely handle and store 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine; hydrochloride?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential amine-related toxicity .
- Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the hydrochloride salt .
- Spill Management: Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm bicycloheptane ring integrity and amine proton environments. Compare peaks to PubChem data for analogous structures .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] ion).
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for bicycloheptane derivatives?
Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity or counterion effects. To address this:
Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres .
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- pH Stability: Test solubility and integrity in buffers (pH 1–12) to simulate biological assay conditions .
Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites on the bicycloheptane ring .
- Molecular Docking: Simulate interactions with target proteins (e.g., amine receptors) using software like AutoDock Vina. Validate with experimental IC values .
- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Q. What experimental designs are recommended for evaluating the compound’s potential as a chiral building block?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
- Asymmetric Synthesis: Optimize catalytic conditions (e.g., chiral ligands in palladium-catalyzed amination) to enhance enantiomeric excess (ee) .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Re-examine Computational Parameters: Ensure DFT calculations use appropriate basis sets (e.g., B3LYP/6-31G**) and solvent models .
- Validate Assignments: Compare experimental H NMR shifts with predicted values from ACD/Labs or ChemDraw .
- Collaborate: Share raw data with computational chemists to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
